molecular formula C15H22N2Si2 B1589093 Methylenebis[dimethyl(2-pyridyl)silane] CAS No. 243468-48-6

Methylenebis[dimethyl(2-pyridyl)silane]

Cat. No.: B1589093
CAS No.: 243468-48-6
M. Wt: 286.52 g/mol
InChI Key: WZXVWYFOAXHQGL-UHFFFAOYSA-N
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Description

Methylenebis[dimethyl(2-pyridyl)silane] is an organosilicon compound with the molecular formula C15H22N2Si2. It is characterized by the presence of two pyridyl groups attached to silicon atoms, which are connected by a methylene bridge. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[dimethyl(2-pyridyl)silane] can be synthesized through several synthetic routes. One common method involves the reaction of dimethyl(2-pyridyl)silane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of methylenebis[dimethyl(2-pyridyl)silane] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[dimethyl(2-pyridyl)silane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylenebis[dimethyl(2-pyridyl)silane] has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic reactions.

    Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methylenebis[dimethyl(2-pyridyl)silane] involves its interaction with molecular targets through coordination bonds. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The methylene bridge provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenebis[dimethyl(2-pyridyl)silane] stands out due to its unique combination of two pyridyl groups and a methylene bridge, which imparts distinct chemical properties.

Properties

IUPAC Name

[dimethyl(pyridin-2-yl)silyl]methyl-dimethyl-pyridin-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2Si2/c1-18(2,14-9-5-7-11-16-14)13-19(3,4)15-10-6-8-12-17-15/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXVWYFOAXHQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C[Si](C)(C)C1=CC=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458468
Record name Methylenebis[dimethyl(2-pyridyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243468-48-6
Record name Methylenebis[dimethyl(2-pyridyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenebis[dimethyl(2-pyridyl)silane]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenebis[dimethyl(2-pyridyl)silane]
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Methylenebis[dimethyl(2-pyridyl)silane]
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